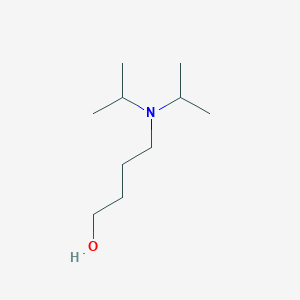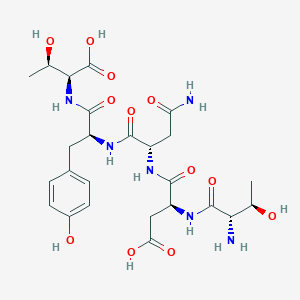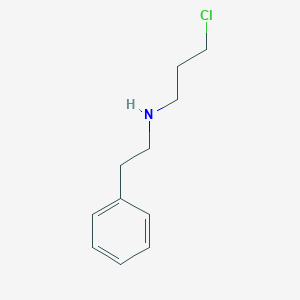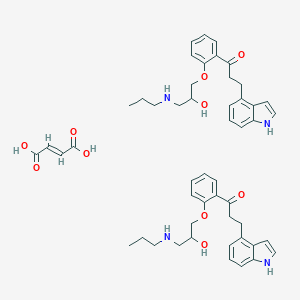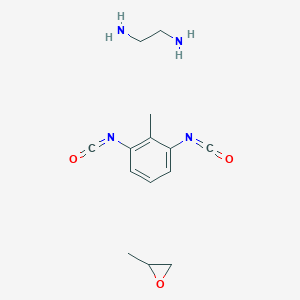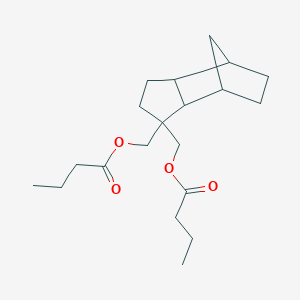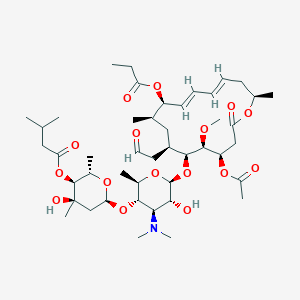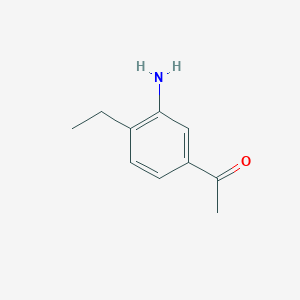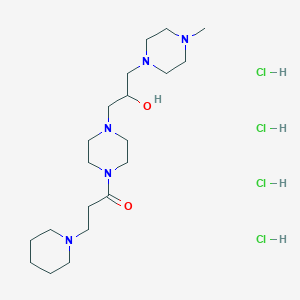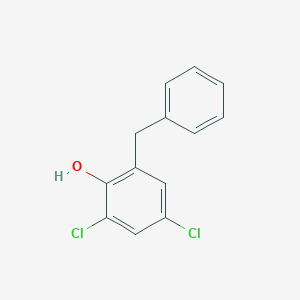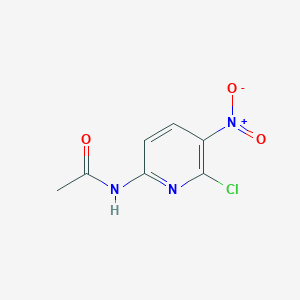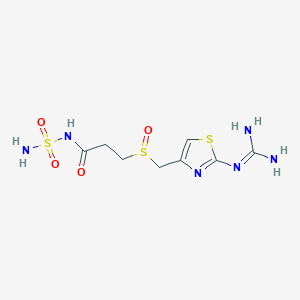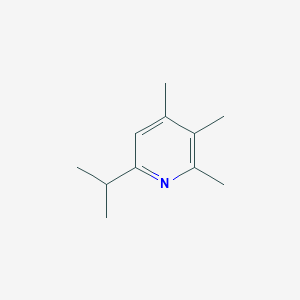
6-Isopropyl-2,3,4-trimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-2,3,4-trimethylpyridine (ITMP) is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a strong odor and is widely used in scientific research. ITMP is a versatile compound that has various applications in the field of biochemistry, pharmacology, and chemical synthesis.
Wirkmechanismus
The mechanism of action of 6-Isopropyl-2,3,4-trimethylpyridine is not fully understood. However, it is believed to act as an electron donor and reduce reactive oxygen species (ROS) in cells. 6-Isopropyl-2,3,4-trimethylpyridine has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
6-Isopropyl-2,3,4-trimethylpyridine has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and improve mitochondrial function. 6-Isopropyl-2,3,4-trimethylpyridine has also been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
6-Isopropyl-2,3,4-trimethylpyridine has several advantages for lab experiments. It is readily available and easy to synthesize. It is also a stable compound and can be stored for long periods without degradation. However, 6-Isopropyl-2,3,4-trimethylpyridine has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-Isopropyl-2,3,4-trimethylpyridine. One area of interest is its potential as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Another area of interest is the development of new synthetic methods for 6-Isopropyl-2,3,4-trimethylpyridine and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 6-Isopropyl-2,3,4-trimethylpyridine and its effects on cellular processes.
Synthesemethoden
The synthesis of 6-Isopropyl-2,3,4-trimethylpyridine involves the reaction of 2,3,4-trimethylpyridine with isopropyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification.
Wissenschaftliche Forschungsanwendungen
6-Isopropyl-2,3,4-trimethylpyridine has been extensively used in scientific research due to its unique properties. It is a potent antioxidant and has been shown to protect cells from oxidative stress. It has also been used as a precursor for the synthesis of various pharmaceutical compounds.
Eigenschaften
CAS-Nummer |
104223-90-7 |
|---|---|
Produktname |
6-Isopropyl-2,3,4-trimethylpyridine |
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
2,3,4-trimethyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-7(2)11-6-8(3)9(4)10(5)12-11/h6-7H,1-5H3 |
InChI-Schlüssel |
GBRDNVJDTBJWJK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C)C)C(C)C |
Kanonische SMILES |
CC1=CC(=NC(=C1C)C)C(C)C |
Synonyme |
Pyridine, 2,3,4-trimethyl-6-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



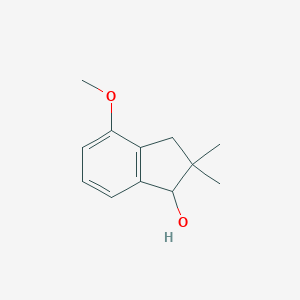
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)
